

molecular weight and formula of 10-Debc hydrochloride

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Compound of Interest

Compound Name: 10-Debc hydrochloride

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In-Depth Technical Guide: 10-Debc Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Debc hydrochloride is a potent and selective cell-permeable inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). By targeting a critical node in the PI3K/Akt/mTOR signaling pathway, **10-Debc hydrochloride** serves as a valuable tool for investigating cellular processes such as proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of **10-Debc hydrochloride**, including its chemical properties, mechanism of action, experimental protocols for its use, and its effects on downstream signaling pathways.

Chemical Properties and Molecular Data

10-Debc hydrochloride, also known as Akt Inhibitor X, is a phenoxazine derivative. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	
Chemical Formula	C20H25CIN2O·HCI	
Molecular Weight	381.34 g/mol	
Appearance	Solid	
CAS Number	925681-41-0	
Purity	≥98%	
Solubility	Soluble in water and DMSO (up to 100 mM)	

Mechanism of Action and Biological Activity

10-Debc hydrochloride selectively inhibits the activity of Akt kinase. It has been shown to suppress the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[1] The inhibition of Akt phosphorylation by **10-Debc hydrochloride** has a cascading effect on downstream signaling molecules, leading to the suppression of mTOR, p70S6 kinase, and S6 ribosomal protein.[1][2] This compound demonstrates no significant activity against PDK1, SGK1, or PI 3-kinase, highlighting its selectivity for Akt.[2]

The biological consequences of Akt inhibition by **10-Debc hydrochloride** include the inhibition of cell growth and the induction of apoptosis.[2]

Quantitative Biological Data

The following table summarizes key quantitative data regarding the biological activity of **10-Debc hydrochloride**.

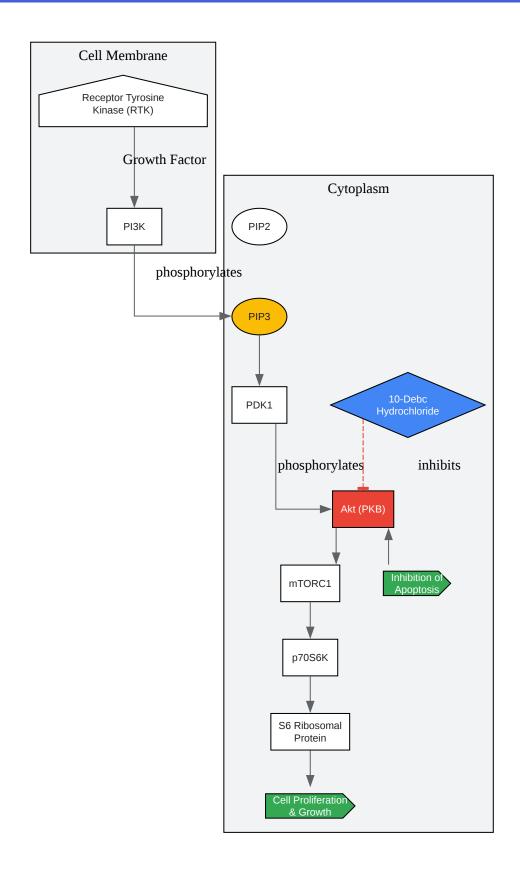
Parameter	Value	Cell Line/Context
Akt Inhibition (complete)	2.5 μΜ	IGF-1 stimulated cells
Cell Growth Inhibition (IC50)	~ 2-6 μM	Rhabdomyosarcoma cells
Akt Phosphorylation Inhibition (Ser473)	~40% inhibition	BAT explants



Signaling Pathway

10-Debc hydrochloride exerts its effects by intervening in the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival. A simplified representation of this pathway and the point of intervention by **10-Debc hydrochloride** is provided below.





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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **10-Debc hydrochloride** on Akt.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of **10-Debc hydrochloride**.

Cell Viability Assays

4.1.1. MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability.

- · Materials:
 - Cells of interest
 - 96-well plate
 - Complete culture medium
 - 10-Debc hydrochloride stock solution
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - Treat cells with various concentrations of 10-Debc hydrochloride and a vehicle control.
 Incubate for the desired time period (e.g., 24, 48, or 72 hours).



- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- \circ Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

4.1.2. Crystal Violet Assay

This assay quantifies the number of adherent cells, which is proportional to cell viability.

- Materials:
 - Cells of interest
 - 96-well plate
 - Complete culture medium
 - 10-Debc hydrochloride stock solution
 - Crystal violet solution (0.5% in 20% methanol)
 - Methanol
 - PBS (Phosphate-Buffered Saline)
 - Microplate reader
- Procedure:
 - Seed and treat cells as described in the MTT assay protocol.
 - After the treatment period, gently wash the cells with PBS.
 - \circ Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.



- \circ Remove the methanol and add 50 μ L of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
- Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
- Add 200 μL of methanol to each well to solubilize the stain.
- Measure the absorbance at 570 nm.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

- Materials:
 - Cells of interest
 - 6-well plate
 - Complete culture medium
 - 10-Debc hydrochloride stock solution
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
 - Flow cytometer
- Procedure:
 - Seed cells in a 6-well plate and treat with **10-Debc hydrochloride** for the desired time.
 - Harvest both adherent and floating cells. Wash the cells with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - \circ To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.



- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt and its downstream targets.

- Materials:
 - Cells of interest
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Protein assay kit (e.g., BCA)
 - SDS-PAGE gels
 - PVDF or nitrocellulose membrane
 - Blocking buffer (e.g., 5% BSA in TBST)
 - Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - Treat cells with 10-Debc hydrochloride.
 - Lyse the cells and determine the protein concentration.



- Denature protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
- Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Akt Kinase Assay

This assay directly measures the enzymatic activity of Akt.

- Materials:
 - Immunoprecipitated Akt or recombinant Akt protein
 - GSK-3 fusion protein (as a substrate)
 - Kinase buffer
 - ATP
 - 10-Debc hydrochloride
 - SDS-PAGE gels and Western blotting reagents
 - Anti-phospho-GSK-3α/β (Ser21/9) antibody
- Procedure:

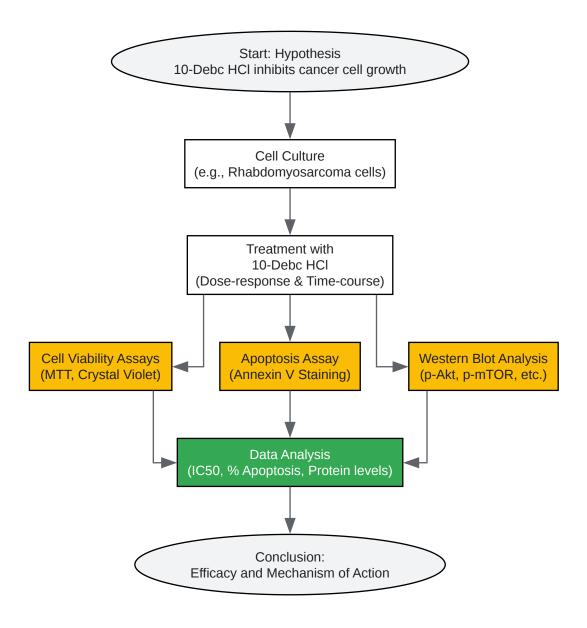


- Immunoprecipitate Akt from cell lysates or use purified recombinant Akt.
- Resuspend the immunoprecipitated beads or dilute the recombinant Akt in kinase buffer.
- Add the GSK-3 substrate and ATP. For the experimental condition, pre-incubate the kinase with 10-Debc hydrochloride before adding the substrate and ATP.
- Incubate the reaction mixture at 30°C for 30 minutes.
- Stop the reaction by adding SDS-PAGE sample buffer.
- Analyze the phosphorylation of GSK-3 by Western blotting using a phospho-specific antibody.

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the efficacy of **10-Debc hydrochloride** as an anti-cancer agent.





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Caption: A logical workflow for investigating the effects of **10-Debc hydrochloride** on cancer cells.

Conclusion

10-Debc hydrochloride is a well-characterized, selective inhibitor of Akt, making it an indispensable research tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines underscores its potential as a lead compound for further drug development. The experimental



protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize **10-Debc hydrochloride** in their studies.

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